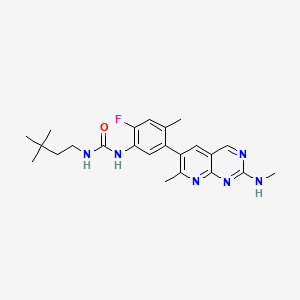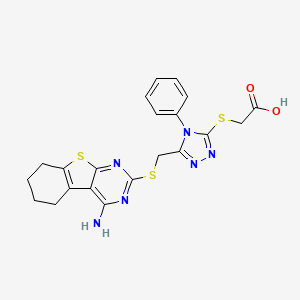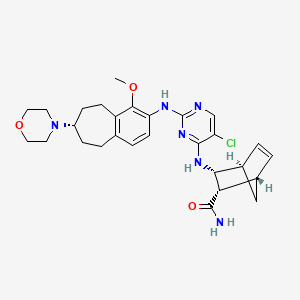
CEP-28122
Übersicht
Beschreibung
CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice. Anaplastic lymphoma kinase (ALK) is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification and has emerged as an excellent molecular target for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds and Their Medical Applications :
- Novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines were synthesized, showing potential as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Research on the synthesis of [11C]HG-10-102-01, potentially useful for imaging LRRK2 enzyme in Parkinson's disease, involved related chemical structures (Wang, Gao, Xu, & Zheng, 2017).
- Studies on heterocyclic systems based on benzyl-morpholino-substituted compounds have been conducted for potential pharmaceutical applications (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Development of New Synthetic Methods and Their Applications :
- Research on Fmoc-protected morpholine-3-carboxylic acid has led to developments in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
- Studies on pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been conducted, contributing to the development of new therapeutic agents (Watermeyer, Chibale, & Caira, 2009).
Investigation of Reactions and Molecular Structures :
- Research into the reaction products of endic anhydride with cyclic amines and their heterocyclization has provided insights into molecular structures and bonding characteristics (Kas’yan et al., 2006).
- Studies on acylation of aminopyridines with endic anhydride have contributed to understanding the chemical transformations and structures of resulting compounds (Kas’yan et al., 2005).
Wirkmechanismus
Target of Action
CEP-28122, also known as compound 25b, is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that is constitutively activated in several human cancer types due to chromosomal translocations, point mutations, and gene amplification . It has emerged as an excellent molecular target for cancer therapy .
Mode of Action
This compound inhibits the activity of recombinant ALK and cellular ALK tyrosine phosphorylation . This inhibition results in concentration-dependent growth inhibition and cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ALK signaling pathway. By inhibiting ALK, this compound disrupts the signaling pathway, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells .
Pharmacokinetics
This compound exhibits favorable oral bioavailability across species . It displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg .
Result of Action
The molecular and cellular effects of this compound’s action include concentration-dependent growth inhibition and cytotoxicity of ALK-positive cancer cells . In vivo, this compound displays dose-dependent antitumor activity in ALK-positive tumor xenografts in mice, with complete or near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not explicitly mentioned in the literature, it is generally understood that factors such as pH, temperature, and the presence of other substances can influence the action of a compound
Biochemische Analyse
Biochemical Properties
CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation . It interacts with the ALK enzyme, inhibiting its activity and leading to concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .
Cellular Effects
This compound influences cell function by inhibiting ALK tyrosine phosphorylation, leading to growth inhibition/cytotoxicity of ALK-positive cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in ALK-positive cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting recombinant ALK activity and cellular ALK tyrosine phosphorylation . This leads to changes in gene expression and enzyme activation or inhibition, affecting the function of ALK-positive cells .
Temporal Effects in Laboratory Settings
This compound displays substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . It shows long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, this compound shows dose-dependent antitumor activity. Complete/near complete tumor regressions are observed following treatment at doses of 30 mg/kg twice daily or higher .
Metabolic Pathways
Given its role as an ALK inhibitor, it likely interacts with enzymes or cofactors involved in ALK signaling pathways .
Transport and Distribution
This compound exhibits favorable oral bioavailability with adequate tissue distribution in rodents . It is likely transported and distributed within cells and tissues via standard drug distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its role as an ALK inhibitor, it likely localizes to areas of the cell where ALK is present .
Eigenschaften
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJAFFLJAJMYLK-CVOKMOJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098750 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-87-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
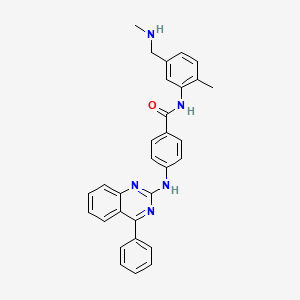
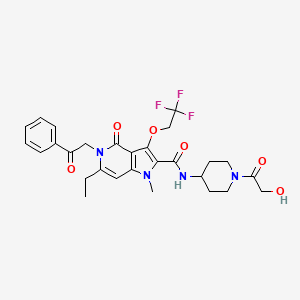
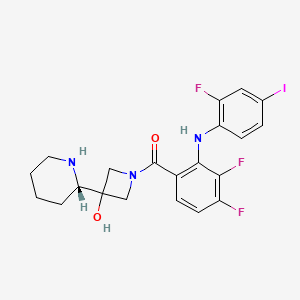
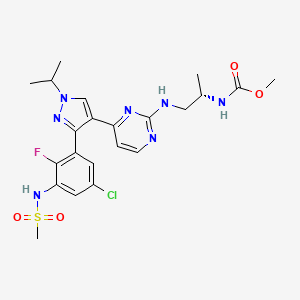
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
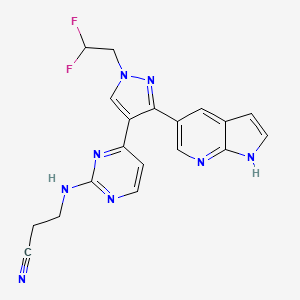
![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)
